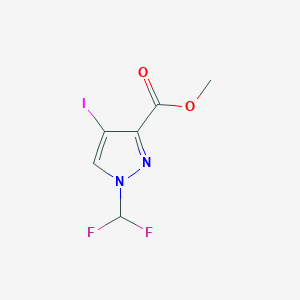
methyl 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family. This compound is characterized by the presence of a difluoromethyl group, an iodine atom, and a carboxylate ester group attached to a pyrazole ring. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of methyl 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as ClCF2H or other difluorocarbene reagents.
Esterification: The carboxylate ester group can be introduced by esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
Methyl 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include organometallic compounds, amines, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, the difluoromethyl group can be oxidized to a difluoromethyl alcohol or reduced to a difluoromethyl anion.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds with various aryl or alkyl groups.
Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Methyl 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with potential pharmaceutical or agrochemical applications.
Biology: It can be used as a probe to study biological processes involving difluoromethylated compounds or pyrazole derivatives.
Medicine: The compound may serve as a precursor for the synthesis of drug candidates with potential therapeutic effects.
Industry: It can be used in the development of new materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can facilitate binding to specific targets through halogen bonding.
Comparison with Similar Compounds
Methyl 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
Methyl 1-(trifluoromethyl)-4-iodo-1H-pyrazole-3-carboxylate: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and biological activity.
Methyl 1-(difluoromethyl)-4-bromo-1H-pyrazole-3-carboxylate: The presence of a bromine atom instead of iodine can influence the compound’s reactivity in substitution and cross-coupling reactions.
Methyl 1-(difluoromethyl)-4-chloro-1H-pyrazole-3-carboxylate: The chlorine atom can also affect the compound’s chemical properties and reactivity compared to the iodine-containing analogue.
Properties
IUPAC Name |
methyl 1-(difluoromethyl)-4-iodopyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2IN2O2/c1-13-5(12)4-3(9)2-11(10-4)6(7)8/h2,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJACOSBOATUOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1I)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl 3,5-bis(trifluoromethyl)benzenecarboxylate](/img/structure/B2604055.png)
![N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide](/img/structure/B2604057.png)
![Ethyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2604058.png)
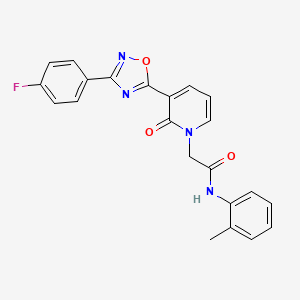
![Ethyl 4-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2604062.png)
![1'-(4-(thiophen-3-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2604065.png)
![2-chloro-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide](/img/structure/B2604067.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2604068.png)
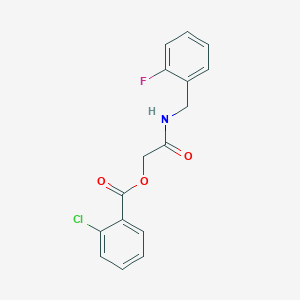
![(E)-2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2604071.png)
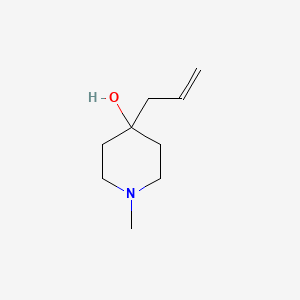
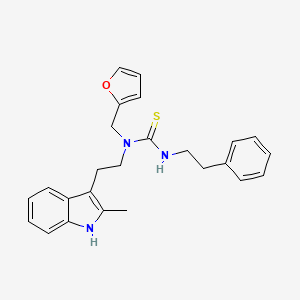
![2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate](/img/structure/B2604075.png)
